Imidazo[1,2-a]pyridine-8-carboximidamide
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Overview
Description
Imidazo[1,2-a]pyridine-8-carboximidamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. This compound has been recognized for its potential in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), resulting in good yields .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing costs and environmental impact. Multi-component reactions, condensation reactions, and intramolecular cyclizations are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-8-carboximidamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various organic compounds and as a catalyst in chemical reactions.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-8-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease processes. The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-carboximidamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its broad range of applications in medicinal chemistry, including anticancer and antimicrobial activities.
Imidazo[1,5-a]pyridine: Used in materials science and pharmaceutical research for its luminescent properties and potential as a therapeutic agent.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse functionalization and a wide range of applications in various scientific fields .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-7(10)6-2-1-4-12-5-3-11-8(6)12/h1-5H,(H3,9,10) |
InChI Key |
BYPKKAVKTKDCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=N)N |
Origin of Product |
United States |
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